Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate
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Overview
Description
Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring fused with a butanedioate moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate typically involves multi-step organic reactions. One common method includes the condensation of diethyl oxalate with 5,6,7,8-tetrahydroquinoline under acidic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the specific reaction and conditions used.
Scientific Research Applications
Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that quinoline derivatives can act as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells. Additionally, the compound may interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl derivatives: These compounds share a similar quinoline structure and exhibit comparable biological activities.
Quinoline-2,4-dione derivatives: These compounds are structurally related and have been studied for their antimicrobial and anticancer properties.
Tetrahydroquinoline derivatives: These compounds are known for their diverse pharmacological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness
Diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate is unique due to its specific ester and carbonyl functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanedioate moiety also differentiates it from other quinoline derivatives, providing unique opportunities for chemical modifications and applications in various fields.
Properties
CAS No. |
62741-63-3 |
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Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
diethyl 2-oxo-3-(5,6,7,8-tetrahydroquinolin-5-yl)butanedioate |
InChI |
InChI=1S/C17H21NO5/c1-3-22-16(20)14(15(19)17(21)23-4-2)12-7-5-9-13-11(12)8-6-10-18-13/h6,8,10,12,14H,3-5,7,9H2,1-2H3 |
InChI Key |
UALDWOUMOVSZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCC2=C1C=CC=N2)C(=O)C(=O)OCC |
Origin of Product |
United States |
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